molecular formula C21H16N2 B4939369 2-(4-methylphenyl)-3-phenylquinoxaline CAS No. 36305-53-0

2-(4-methylphenyl)-3-phenylquinoxaline

Cat. No.: B4939369
CAS No.: 36305-53-0
M. Wt: 296.4 g/mol
InChI Key: UVRYQXVGHZOOQP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-3-phenylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-3-phenylquinoxaline typically involves the condensation of 4-methylbenzene-1,2-diamine with benzil. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-phenylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

2-(4-methylphenyl)-3-phenylquinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-phenylquinoxaline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoxaline: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.

    3-phenylquinoxaline: Similar structure but with different substitution patterns, leading to variations in properties and applications.

    2-(4-chlorophenyl)-3-phenylquinoxaline: Contains a chlorine atom instead of a methyl group, which can influence its reactivity and biological activity.

Uniqueness

2-(4-methylphenyl)-3-phenylquinoxaline is unique due to the presence of both the 4-methylphenyl and phenyl groups, which can enhance its biological activity and chemical stability. The specific substitution pattern also allows for targeted modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-(4-methylphenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRYQXVGHZOOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282903
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36305-53-0
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36305-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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